3-[[4-[[4-[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;tetramethylazanium
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Overview
Description
Methanaminium, N,N,N-trimethyl-, salt with 3,3’-((6-((2-hydroxyethyl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(1,5-naphthalenedisulfonic acid) (4:1) is a complex organic compound. It is known for its vibrant color properties, making it a significant component in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N,N,N-trimethyl-, salt with 3,3’-((6-((2-hydroxyethyl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(1,5-naphthalenedisulfonic acid) (4:1) involves multiple steps. The process typically starts with the preparation of the triazine core, followed by the introduction of azo groups through diazotization and coupling reactions. The final step involves the quaternization of methanaminium with the sulfonic acid groups to form the salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N,N,N-trimethyl-, salt with 3,3’-((6-((2-hydroxyethyl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(1,5-naphthalenedisulfonic acid) (4:1) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The azo groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are used.
Substitution: Nucleophiles like amines or thiols are commonly used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Methanaminium, N,N,N-trimethyl-, salt with 3,3’-((6-((2-hydroxyethyl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(1,5-naphthalenedisulfonic acid) (4:1) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the triazine core provides a stable scaffold for binding. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules and industrial substrates.
Comparison with Similar Compounds
Similar Compounds
Acid Black 1: Similar in structure but differs in the nature of the substituents on the azo groups.
Acid Blue 92: Contains similar azo and sulfonic acid groups but has a different core structure.
Acid Red 14: Another azo dye with sulfonic acid groups, but with a simpler structure.
Uniqueness
Methanaminium, N,N,N-trimethyl-, salt with 3,3’-((6-((2-hydroxyethyl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(2-methyl-4,1-phenylene)azo))bis(1,5-naphthalenedisulfonic acid) (4:1) is unique due to its complex structure, which provides enhanced stability and solubility compared to simpler azo dyes. This makes it particularly valuable in applications requiring high-performance dyes with robust chemical properties.
Properties
CAS No. |
131013-83-7 |
---|---|
Molecular Formula |
C55H82N14O13S4+4 |
Molecular Weight |
1275.6 g/mol |
IUPAC Name |
3-[[4-[[4-[4-[(4,8-disulfonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;tetramethylazanium |
InChI |
InChI=1S/C39H34N10O13S4.4C4H12N/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;4*1-5(2,3)4/h3-12,15-20,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,40,41,42,43,44,45);4*1-4H3/q;4*+1 |
InChI Key |
LHFXJHQDOAGCIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=CC=C5S(=O)(=O)O)C(=C4)S(=O)(=O)O)C)N=NC6=CC7=C(C=CC=C7S(=O)(=O)O)C(=C6)S(=O)(=O)O.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C |
Key on ui other cas no. |
131013-83-7 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
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